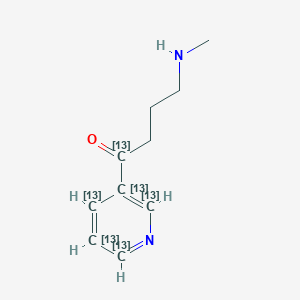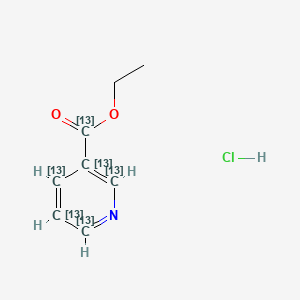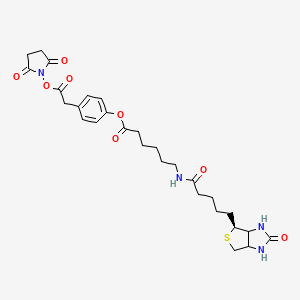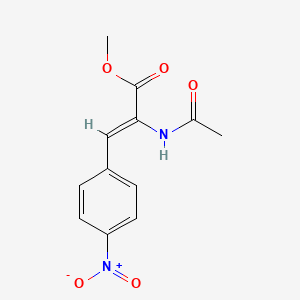
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide is a derivative of a nitrosamine compound. Nitrosamines are a class of chemical compounds that are known for their carcinogenic properties. This particular compound is a glucuronide conjugate, which means it is a product of the body’s process to make substances more water-soluble for excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide typically involves the glucuronidation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) in the liver. The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate.
Industrial Production Methods
Industrial production of this compound would likely involve biotechnological methods, utilizing microbial or enzymatic systems to achieve the glucuronidation process efficiently. This approach ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more reactive intermediates.
Reduction: Reduction reactions may convert the nitroso group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide is primarily studied in the context of its role as a biomarker for exposure to tobacco-specific nitrosamines. It is used in:
Chemistry: Studying the metabolic pathways of nitrosamines.
Biology: Investigating the detoxification processes in the body.
Medicine: Assessing the risk of cancer in individuals exposed to tobacco smoke.
Industry: Monitoring and controlling the levels of nitrosamines in consumer products.
Mechanism of Action
The compound exerts its effects through its role as a detoxification product. The glucuronidation process makes the parent nitrosamine more water-soluble, facilitating its excretion from the body. This process involves the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the nitrosamine.
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosopyrrolidine (NPYR)
- N-Nitrosodiethylamine (NDEA)
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide is unique due to its specific structure and its role as a detoxification product. Unlike other nitrosamines, it is a glucuronide conjugate, which highlights its importance in the body’s metabolic processes.
Properties
CAS No. |
350508-29-1 |
|---|---|
Molecular Formula |
C16H23N3O8 |
Molecular Weight |
385.37 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H23N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,10-15,20-23H,3,5-6H2,1H3 |
InChI Key |
VSVYJUYJFLYYSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)O)N=O |
Synonyms |
1-β-D-Glucopyranuronosyl-3-[1-hydroxy-4-(methylnitrosoamino)butyl]pyridinium Inner Salt; NNAL-N-β-D-Glucuronide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide](/img/structure/B1139826.png)








![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
